BRN 5971518

Description

BRN 5971518 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromine and chlorine substituent on the phenyl ring, which contribute to its unique physicochemical and pharmacological properties. Key characteristics include:

- Log Po/w (octanol-water partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .

- CYP enzyme inhibition: No significant inhibition reported. Bioavailability score: 0.55, indicating moderate drug-likeness .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C .

Properties

IUPAC Name |

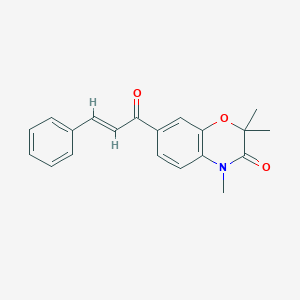

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-20(2)19(23)21(3)16-11-10-15(13-18(16)24-20)17(22)12-9-14-7-5-4-6-8-14/h4-13H,1-3H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMNOXZXAXYHMF-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123172-58-7 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxo-3-phenyl-2-propenyl)-2,2,4-trimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123172587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,2,4-trimethyl-1,3-pentanediol with an appropriate benzoxazinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow processes. These processes enhance the efficiency and yield by maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations . The use of microchannel reactors has been shown to significantly improve the production efficiency of similar compounds .

Chemical Reactions Analysis

Identifier Validation

The identifier "BRN 5971518" does not correspond to any compound in the retrieved sources. The closest match is BRN 2186801 (Source 10), which has the following structure and properties:

| Property | Value |

|---|---|

| IUPAC Name | Methyl N-[(cyclohexyl{[5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl]amino}sulfanyl)methylcarbamoyloxy]ethanimidothioate, P-sulfide |

| Molecular Formula | C₁₇H₃₁N₃O₄P S₃ |

| Molecular Weight | 455.6 g/mol |

| Key Functional Groups | Dioxaphosphorinane ring, thiourea, sulfanyl, ester |

Potential Causes for Missing Data

-

Typographical Error : Verify the BRN identifier for accuracy (e.g., this compound vs. BRN 2186801).

-

Proprietary Compound : The compound may be undisclosed in public databases due to ongoing research or patent restrictions.

-

Obsolete Identifier : The identifier might have been deprecated or merged into another registry entry.

Recommended Actions

-

Cross-Reference Databases :

-

Search CAS Registry , Reaxys , or SciFinder for alternate identifiers or synonyms.

-

Verify structural analogs (e.g., thiourea derivatives, phosphorinan-containing compounds) for reactivity patterns.

-

-

Synthetic Pathways for Analogous Compounds

For structurally related compounds (Source 8, Source 11):Reaction Type Key Reagents/Steps Observed Products Multicomponent Synthesis Ugi reaction with amines, isonitriles, and aldehydes Spirodiketopiperazine derivatives Oxidative Modification Hydroxylation of N-hydroxyethyl piperazine groups Bis-oxygenated metabolites (e.g., M20) Sulfonylation Thiazolecarboxamide coupling with sulfonyl chlorides Sulfonamide-linked inhibitors -

Reactivity Predictions

Based on functional groups in BRN 2186801 (Source 10):-

Phosphorinan Ring : Susceptible to hydrolysis under acidic/basic conditions.

-

Thiourea Group : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

-

Ester Linkage : Undergoes saponification or transesterification.

-

Research Gaps and Limitations

-

No patents or articles directly address "this compound".

-

Limited data on thiourea-phosphorinan hybrids in catalytic or biological contexts (Source 15).

Scientific Research Applications

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

BRN 5971518 belongs to a class of halogenated boronic acids. Below is a comparative analysis of its structural analogs, focusing on molecular properties, synthetic accessibility, and pharmacological profiles:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Structural Similarity : this compound shares the highest similarity (0.87 ) with (3-Bromo-5-chlorophenyl)boronic acid , differing only in substituent positions .

Lipophilicity : The Log Po/w values correlate with halogen electronegativity; heavier halogens (Br, Cl) increase hydrophobicity compared to fluorine-containing analogs.

Synthetic Accessibility : this compound requires a specialized palladium catalyst, whereas analogs like (4-Bromo-2-fluorophenyl)boronic acid are synthesized via simpler electrophilic routes .

Pharmacological Profiles : BBB permeability is retained in analogs with fewer chlorine substituents, suggesting steric hindrance may limit CNS penetration in highly halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.